molecular formula C9H14N2S B2576902 Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine CAS No. 643726-03-8

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

Cat. No.: B2576902
CAS No.: 643726-03-8
M. Wt: 182.29
InChI Key: CBIDDNFHMBPUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a heterocyclic compound with a benzothiazole core structure

Scientific Research Applications

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine typically involves the reaction of 2-aminobenzothiazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
  • N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Uniqueness

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIDDNFHMBPUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.